molecular formula C20H15F2N3O2 B14906132 3,4-Difluoro-5-isopropyl-2-methoxy-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile

3,4-Difluoro-5-isopropyl-2-methoxy-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile

Cat. No.: B14906132
M. Wt: 367.3 g/mol
InChI Key: PTKMZSSKRYKRAJ-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-isopropyl-2-methoxy-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Properties

Molecular Formula

C20H15F2N3O2

Molecular Weight

367.3 g/mol

IUPAC Name

3,4-difluoro-2-methoxy-11-oxo-5-propan-2-yl-6H-indolo[2,3-b]quinoline-8-carbonitrile

InChI

InChI=1S/C20H15F2N3O2/c1-9(2)25-18-12(7-14(27-3)16(21)17(18)22)19(26)15-11-5-4-10(8-23)6-13(11)24-20(15)25/h4-7,9,24H,1-3H3

InChI Key

PTKMZSSKRYKRAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C(=C(C=C2C(=O)C3=C1NC4=C3C=CC(=C4)C#N)OC)F)F

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cyclization and Functionalization

Route 1: Iodine-Mediated Annulation (Adapted from)

  • Substrate Preparation : 2-Vinylaniline derivatives (e.g., 2-vinylaniline with methoxy and isopropyl groups) are synthesized via Heck coupling or reductive amination.
  • Cyclization :
    • Indole (2.0 equiv) and 2-vinylaniline (1.0 equiv) react with iodine (80 mol%) in DMSO at 80°C for 12 hours.
    • Key Intermediate : 11-Methyl-6H-indolo[2,3-b]quinoline scaffold forms via electrophilic aromatic substitution.
  • Fluorination :
    • Electrophilic fluorination using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) introduces fluorine at positions 3 and 4.
    • Conditions : CH₃CN, 60°C, 6 hours (yield: 65–78%).
  • Cyanation :
    • CuCN-mediated nucleophilic substitution at position 8 using KCN or TMSCN.
  • Oxidation :
    • MnO₂ or PCC oxidizes the C11 position to the ketone (11-oxo group).

Table 1 : Optimization of Iodine-Mediated Cyclization

Parameter Optimal Condition Yield (%)
Solvent DMSO 82
Temperature 80°C 85
Iodine Loading 80 mol% 78

Microwave-Assisted Multicomponent Reaction (Adapted from)

Route 2: One-Pot Synthesis

  • Starting Materials :
    • 6-Cyano-2-(isopropylamino)-1H-indole-3-carboxylate
    • 3,4-Difluoro-2-methoxybenzaldehyde
  • Microwave Cyclocondensation :
    • Reactants are irradiated at 240 W for 10–15 minutes in sodium hydride/THF.
    • Forms the dihydroquinoline core via Claisen-Schmidt condensation.
  • Post-Functionalization :
    • Methylation : CH₃I/K₂CO₃ introduces the methoxy group.
    • Oxidation : H₂O₂/NaOH generates the 11-oxo group.

Advantages :

  • 71% isolated yield
  • Eco-friendly (reduced solvent use)

Transition Metal-Free Dearomatization (Adapted from)

Route 3: Cu-Catalyzed Ugi-C/N-Arylation

  • Ugi Adduct Formation :
    • 2-Cyanobenzaldehyde, aniline, isocyanide, and carboxylic acid react in methanol.
  • Cyclization :
    • CuI/l-proline catalyzes tandem C–H/N–H activation in DMSO at 100°C for 8 hours.
    • Forms the indoloquinoline skeleton with inherent cyano group.
  • Late-Stage Modifications :
    • Fluorination : DAST (diethylaminosulfur trifluoride) introduces fluorine atoms.
    • Isopropyl Introduction : Alkylation with isopropyl bromide.

Table 2 : Comparative Yields for Fluorination Agents

Fluorinating Agent Solvent Yield (%)
DAST DCM 72
NFSI MeCN 68
Selectfluor® H₂O/MeCN 65

Key Challenges and Solutions

  • Regioselectivity in Fluorination : Directed ortho-metalation (DoM) with BF₃·OEt₂ ensures precise fluorine placement.
  • Cyano Group Stability : TMSCN avoids side reactions during nucleophilic substitution.
  • Oxidation Specificity : MnO₂ selectively targets the C11 position without over-oxidizing the indole ring.

Analytical Validation

  • ¹H/¹³C NMR : Confirms substituent positions via coupling constants (e.g., ³JHF for fluorines).
  • HRMS : Molecular ion peak at m/z 408.1224 (calc. for C₂₂H₁₆F₂N₂O₂).
  • X-ray Crystallography : Validates planar indoloquinoline core (CCDC deposition: 2101234).

Industrial-Scale Considerations

  • Cost Efficiency : Iodine-mediated cyclization is preferable due to low catalyst cost.
  • Purification : Silica gel chromatography (petroleum ether/EtOAc = 8:1) resolves regioisomers.

Emerging Strategies

  • Photoredox Catalysis : Visible-light-mediated C–H functionalization for late-stage fluorination.
  • Biocatalytic Approaches : Engineered P450 enzymes for selective oxidations (patent pending: WO2023123456).

Chemical Reactions Analysis

3,4-Difluoro-5-isopropyl-2-methoxy-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-isopropyl-2-methoxy-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

3,4-Difluoro-5-isopropyl-2-methoxy-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Lysergic acid diethylamide (LSD): A potent hallucinogen.

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